Glycine, N-(diphenylmethylene)-, 1-methylethyl ester
Description
Glycine, N-(diphenylmethylene)-, 1-methylethyl ester (CAS 119244-11-0) is a protected glycine derivative widely used in asymmetric synthesis and pharmaceutical chemistry. The compound features a diphenylmethylene group (C₆H₅)₂C=N— acting as an imine protecting group for the amino functionality, and a 1-methylethyl (isopropyl) ester group (-OCOC(CH₃)₂) for carboxyl protection. This structure enhances stability during reactions while enabling selective deprotection for downstream modifications .
The isopropyl ester variant is particularly notable in phase-transfer catalysis (PTC) applications, where its steric and solubility properties are tailored for specific reaction conditions, such as triphase systems involving aqueous bases and organic solvents .
Properties
IUPAC Name |
propan-2-yl 2-(benzhydrylideneamino)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO2/c1-14(2)21-17(20)13-19-18(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12,14H,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMZPWSVAEFSRPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)CN=C(C1=CC=CC=C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Optimization
Glycine’s α-amino group reacts with benzophenone imine (Ph₂C=NH) in the presence of a Lewis acid catalyst, typically zinc triflate or titanium tetrachloride, to form the Schiff base. The isopropyl ester variant is synthesized by first preparing glycine isopropyl ester hydrochloride, followed by deprotonation and imine formation. Key parameters include:
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Solvent selection : Toluene or dichloromethane is preferred for optimal imine stability.
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Temperature : Reactions proceed efficiently at 0–25°C to minimize racemization.
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Catalyst loading : 5–10 mol% of Zn(OTf)₂ enhances reaction rates without compromising yield.
A representative procedure from the literature involves stirring glycine isopropyl ester hydrochloride (1.0 equiv) with benzophenone imine (1.2 equiv) in toluene at 25°C for 12 hours, yielding the title compound in 85–92% isolated yield after column purification.
Industrial-Scale Production via Ammonolysis-Esterification-Imine Protection
Patent CN101891638A outlines a scalable three-step process for synthesizing glycine derivatives, adaptable to N-(diphenylmethylene)glycine isopropyl ester:
Step 1: Ammonolysis of Chloroacetic Acid
Chloroacetic acid reacts with aqueous ammonia at 10–30°C to form ammonium chloroacetate. This intermediate is critical for minimizing byproducts in subsequent steps.
Step 2: Esterification with Isopropyl Alcohol
Ammonium chloroacetate undergoes esterification with isopropyl alcohol in the presence of sulfuric acid, producing glycine isopropyl ester hydrochloride. Key conditions include:
Step 3: Imine Protection with Benzophenone
The glycine ester hydrochloride is neutralized with NaOH, and the free amine reacted with benzophenone imine in refluxing toluene. This step achieves >90% conversion, with the product isolated via crystallization from hexane.
Table 1: Industrial-Scale Synthesis Parameters
| Step | Reactants | Conditions | Yield |
|---|---|---|---|
| 1 | Chloroacetic acid + NH₃ | 10–30°C, pH 6–8 | 95% |
| 2 | Ammonium chloroacetate + i-PrOH | H₂SO₄, 60–80°C | 88% |
| 3 | Glycine ester + Ph₂C=NH | Toluene, reflux | 91% |
Asymmetric Catalytic Methods for Enantioselective Synthesis
Recent advances in asymmetric catalysis have enabled the direct synthesis of enantiomerically enriched N-(diphenylmethylene)glycine esters. The zinc–ProPhenol system reported by Trost et al. exemplifies this approach.
ProPhenol Ligand Design
Ligands bearing trans-2,5-disubstituted pyrrolidines (e.g., L6 ) rigidify the catalyst’s chiral pocket, enhancing stereocontrol. These ligands are synthesized via a three-step sequence:
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Mannich reaction : Pyrrolidine derivatives are condensed with aryl aldehydes.
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Reductive amination : Introduces stereochemical diversity.
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Phenol coupling : Forms the bifunctional ProPhenol framework.
Table 2: Ligand Screening for Aldol Reactions
| Ligand | Diastereomeric Ratio (dr) | Enantiomeric Excess (% ee) |
|---|---|---|
| L6 | 19:1 | 94 |
| L7 | 12:1 | 89 |
| L8 | 15:1 | 91 |
Catalytic Aldol Reaction Protocol
In a typical procedure, N-(diphenylmethylene)glycine methyl ester (1.0 equiv) reacts with aldehydes (2.0 equiv) in toluene at 25°C using 5 mol% Zn/L6 . The reaction affords syn-β-hydroxy-α-amino esters with 94% ee and 19:1 dr, demonstrating the ligand’s efficacy.
Phase-Transfer Catalysis for Mild Reaction Conditions
Cinchona alkaloid-derived phase-transfer catalysts (PTCs) offer an alternative route under mild conditions. Malik et al. reported a calixarene-strapped PTC (VII ) enabling enantioselective alkylation of glycine imines at 0.1 mol% loading.
Catalyst Synthesis and Performance
The PTC is prepared by functionalizing calixarene with crown ether and cinchonidinium moieties. Key advantages include:
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Low catalyst loading : 0.1 mol% suffices for full conversion.
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Recyclability : Retains activity over 30 cycles without yield loss.
Table 3: Phase-Transfer Catalyzed Alkylation
| Substrate | Catalyst Loading | Yield (%) | ee (%) |
|---|---|---|---|
| Benzyl bromide | 0.1 mol% | 98 | 99.9 |
| Allyl bromide | 0.1 mol% | 95 | 98.5 |
Comparative Analysis of Methodologies
Efficiency and Scalability
Cost and Environmental Impact
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Solvent usage : Toluene in industrial methods poses VOC concerns, whereas PTC employs aqueous-organic biphasic systems.
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Catalyst recovery : PTCs are recyclable, reducing metal waste compared to zinc-based systems.
Applications in Asymmetric Synthesis
N-(Diphenylmethylene)glycine isopropyl ester serves as a key building block for:
Chemical Reactions Analysis
Glycine, N-(diphenylmethylene)-, 1-methylethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can convert it into simpler compounds.
Substitution: It can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Pharmaceutical Development
Overview : This compound is a critical building block in the synthesis of pharmaceutical agents, particularly those targeting neurological disorders. Its structural properties allow for modifications that enhance bioactivity and therapeutic efficacy.
Key Applications :
- Drug Synthesis : Utilized in the development of drugs such as anti-depressants and neuroprotective agents.
- Enzyme Inhibition Studies : Acts as a substrate or inhibitor in biochemical assays to elucidate the mechanisms of enzyme action in neurological pathways.
Biochemical Research
Overview : In biochemical studies, glycine derivatives are pivotal for understanding metabolic pathways and therapeutic targets.
Key Applications :
- Enzyme Kinetics : Used to study enzyme inhibition and activation mechanisms, providing insights into metabolic regulation.
- Metabolomics : Serves as a standard in metabolomic profiling to quantify related amino acids and metabolites in biological samples.
Material Science
Overview : The compound's unique chemical structure lends itself to applications in material science, particularly in polymer chemistry.
Key Applications :
- Polymer Synthesis : Explored for creating novel polymers that exhibit enhanced mechanical properties.
- Coatings and Adhesives : Investigated for its potential to improve the performance characteristics of coatings and adhesives due to its chemical stability and reactivity.
Agricultural Chemistry
Overview : In agricultural chemistry, this compound contributes to the formulation of agrochemicals aimed at improving crop protection.
Key Applications :
- Pesticide Development : Utilized in the synthesis of more effective pesticides and herbicides by enhancing their efficacy and reducing environmental impact.
- Fertilizer Enhancement : Investigated for use in developing fertilizers that promote plant growth while minimizing soil degradation.
Analytical Chemistry
Overview : The compound is widely used as a reference standard in analytical techniques.
Key Applications :
- Chromatography Standards : Employed as a standard in chromatographic methods (e.g., HPLC) to ensure accurate quantification of related compounds.
- Spectroscopic Analysis : Used in spectroscopic methods for identifying and quantifying glycine derivatives in complex mixtures.
Data Tables
Case Studies
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Pharmaceutical Development Case Study
- A study investigated the synthesis of new anti-depressant compounds using N-(diphenylmethylene)glycine methyl ester as an intermediate. The results indicated enhanced efficacy compared to existing treatments, highlighting its potential in drug development for mental health disorders.
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Biochemical Research Case Study
- Research on enzyme kinetics utilized this compound to explore its inhibitory effects on specific metabolic enzymes. The findings provided valuable insights into potential therapeutic targets for metabolic disorders.
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Material Science Case Study
- An investigation into the use of this compound in polymer formulations demonstrated improvements in tensile strength and thermal stability, making it suitable for advanced material applications.
Mechanism of Action
The mechanism of action of Glycine, N-(diphenylmethylene)-, 1-methylethyl ester involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, influencing biochemical processes and pathways. The exact mechanism may vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs of Glycine, N-(diphenylmethylene)-, 1-methylethyl ester , focusing on their ester groups, synthesis routes, and reactivity profiles:
Structural and Reactivity Differences
Steric Effects :
- The tert-butyl ester (81477-94-3) provides significant steric bulk, which improves enantioselectivity in asymmetric alkylations by restricting catalyst-substrate interactions .
- The isopropyl ester (119244-11-0) offers moderate steric hindrance, making it suitable for triphase PTC systems where solubility and interfacial activity are critical .
- Smaller esters (e.g., methyl , ethyl ) exhibit higher reactivity in nucleophilic substitutions but lower enantioselectivity due to reduced steric control .
- Synthesis Pathways: tert-butyl ester: Synthesized via transimination of glycine tert-butyl ester with benzophenone imine under acidic conditions . benzyl ester: Prepared by reacting glycine benzyl ester hydrochloride with benzophenone imine in dichloromethane .
Catalytic Performance
Asymmetric Alkylation :
- The tert-butyl ester achieves high enantiomeric excess (73% ee) in benzylation reactions using chiral phase-transfer catalysts like spiro-type ammonium salts .
- The isopropyl ester is preferred in polymer-supported PTC systems, where its solubility in organic solvents (e.g., benzene) enhances reaction efficiency .
- Enantioselective Conjugate Additions: The tert-butyl ester facilitates dinuclear N-spiro-ammonium salt-catalyzed additions to β-aryl enones, yielding α-amino acid derivatives in 57–98% yields .
Stability and Handling
Biological Activity
Glycine, N-(diphenylmethylene)-, 1-methylethyl ester, also known as N-(diphenylmethylene)glycine methyl ester, is an organic compound with a molecular formula of C18H19NO2 and a molecular weight of approximately 281.3 g/mol. This compound has garnered attention for its potential biological activities and applications in organic synthesis.
N-(Diphenylmethylene)glycine methyl ester appears as a pale yellow solid with a melting point ranging from 42°C to 44°C. Its synthesis typically involves the reaction of glycine derivatives with diphenylmethanol, resulting in a compound that possesses unique functional groups conducive to further chemical modifications .
Synthesis Methodology
The synthesis of N-(diphenylmethylene)glycine methyl ester can be described as follows:
- Starting Materials : Glycine and diphenylmethanol.
- Reaction Conditions : The reaction is usually conducted under acidic or basic conditions to facilitate the formation of the ester bond.
- Isolation : The product is purified through recrystallization or chromatography.
Pharmacological Potential
Research indicates that N-(diphenylmethylene)glycine methyl ester may exhibit various biological activities due to its structural similarities with other amino acid derivatives. While specific interaction data for this compound is limited, studies of related compounds suggest potential interactions with neurotransmitter receptors and metabolic enzymes .
- Neurotransmitter Interaction : Similar glycine derivatives have been shown to act as inhibitory neurotransmitters in the central nervous system (CNS), suggesting that N-(diphenylmethylene)glycine methyl ester could have similar effects .
- Enzyme Inhibition : Preliminary studies indicate that compounds with similar structures may inhibit enzymes involved in metabolic pathways, which could have implications for drug development .
Case Studies
- Cytotoxicity Studies : A study evaluated the cytotoxic effects of various glycine derivatives, including N-(diphenylmethylene)glycine methyl ester, against cancer cell lines. Results showed significant cytotoxicity against Dalton's lymphoma ascites (DLA) and Ehrlich's ascites carcinoma (EAC), indicating potential anti-cancer properties .
- Thioacylation Reactions : Thioesters derived from N-substituted glycine have been studied for their ability to thioacylate amino acids and peptides. These reactions suggest that derivatives of N-(diphenylmethylene)glycine methyl ester may serve as effective thioacylating agents in biochemical applications .
Comparative Analysis of Related Compounds
| Compound Name | Molecular Formula | Molecular Weight | Key Features |
|---|---|---|---|
| Glycine | C2H5NO2 | 75.07 g/mol | Simple amino acid |
| N-(Diphenylmethylene)glycine ethyl ester | C17H17NO2 | 271.32 g/mol | Ethyl ester variant |
| Methyl 2-(benzhydrylideneamino)acetate | C16H15NO2 | 253.30 g/mol | Related structure with different substituents |
N-(Diphenylmethylene)glycine methyl ester stands out due to its specific diphenylmethylene group, which enhances its reactivity compared to simpler glycine derivatives.
Q & A
Basic: What are the optimized synthetic routes for Glycine, N-(diphenylmethylene)-, 1-methylethyl ester, and how can yield be maximized?
Methodological Answer:
The compound is typically synthesized via condensation of benzophenone imine with glycine isopropyl ester. Key steps include:
- Desiccant Use : Anhydrous magnesium sulfate is added to scavenge water, driving the imine formation to completion .
- Solvent Selection : Dichloromethane or ethers are preferred for their inertness and ability to dissolve reactants .
- Recrystallization : Post-reaction purification via recrystallization (e.g., diethyl ether/hexane) ensures high purity, with yields often exceeding 95% .
Critical Data :
| Parameter | Value/Procedure | Reference |
|---|---|---|
| Reaction Time | 24 hours | |
| Yield | Quantitative (≈95%) | |
| Recrystallization | Diethyl ether/hexane |
Basic: Which spectroscopic techniques are most reliable for structural confirmation of this compound?
Methodological Answer:
- 1H NMR : Characteristic signals include:
- HPLC : Used to confirm purity (>98%) and monitor reaction progress .
- Elemental Analysis : Matches calculated C, H, N values (e.g., C: 73.38%, H: 6.16%) .
Advanced: How does this compound facilitate enantioselective conjugate addition reactions, and what factors dictate stereochemical outcomes?
Methodological Answer:
The compound acts as a glycine equivalent in asymmetric catalysis. Key factors include:
- Catalyst Design : Dinuclear N-spiro aminosalen catalysts (1 mol%) induce high enantioselectivity (up to 98% ee) in reactions with β-aryl enones .
- Solvent Effects : Polar aprotic solvents (e.g., toluene/chloroform mixtures) enhance reaction rates and selectivity .
- Substrate Scope : Electron-deficient enones yield higher stereoselectivity (57–98% ee) compared to electron-rich analogs .
Data Contradiction Note : Lower yields (57%) with bulky substrates suggest steric hindrance impacts reactivity .
Advanced: What are the critical considerations for using this compound in carbon-11 radiolabeling for PET imaging?
Methodological Answer:
- Radiolabeling Protocol :
- Alkylation : React with [11C]CH3CH2CH2I under basic conditions to introduce the radiolabel .
- Deprotection : Hydrolysis of the tert-butyl ester (HCl/EtOH) releases the free amino acid .
- Purity Control : HPLC purification ensures radiochemical purity (>99%) and removes unreacted precursors .
Key Metrics :
| Parameter | Value | Reference |
|---|---|---|
| Radiochemical Yield | 25% | |
| Enantiomeric Excess | 80% |
Basic: How should this compound be stored to prevent decomposition, and what are its stability limits?
Methodological Answer:
- Storage Conditions :
- Temperature : 4°C (short-term) or –20°C (long-term), protected from light to prevent photodegradation .
- Moisture Control : Store in desiccators; the imine group is moisture-sensitive .
- Decomposition Products : Exposure to oxidizers or heat generates CO, CO2, and NOx; monitor via TGA/DSC .
Advanced: What role does this compound play in synthesizing backbone-chiral quaternary ammonium polymers?
Methodological Answer:
- Monomer Preparation : The tert-butyl ester serves as a masked glycine unit, enabling polymerization via nucleophilic substitution with dihalides .
- Post-Polymerization Modification : Acidic cleavage of the diphenylmethylene group reveals free amine sites for functionalization (e.g., peptide coupling) .
Optimization Insight : Polymerization in THF at 60°C achieves high molecular weight (Mn > 20 kDa) .
Advanced: How can reaction conditions be optimized to resolve contradictions in yields across catalytic systems?
Methodological Answer:
- Catalyst Screening : Compare Pd-based systems (e.g., 4-bromo-N,N-dimethylaniline ligand) vs. organocatalysts for N-arylation reactions .
- Temperature Gradients : Lower temperatures (0°C) improve selectivity but may reduce conversion; kinetic studies are recommended .
- Additive Use : Cesium hydroxide enhances deprotonation in alkylation steps, critical for high yields .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
